L-prolyl-pyrrolidin-hydrochloric acid salt L-prolyl-pyrrolidin-hydrochloric acid salt
Brand Name: Vulcanchem
CAS No.: 137998-15-3
VCID: VC4288769
InChI: InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1
SMILES: C1CCN(C1)C(=O)C2CCCN2.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7

L-prolyl-pyrrolidin-hydrochloric acid salt

CAS No.: 137998-15-3

Cat. No.: VC4288769

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7

* For research use only. Not for human or veterinary use.

L-prolyl-pyrrolidin-hydrochloric acid salt - 137998-15-3

Specification

CAS No. 137998-15-3
Molecular Formula C9H17ClN2O
Molecular Weight 204.7
IUPAC Name pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1
Standard InChI Key NFNGYUXIXLYXKH-QRPNPIFTSA-N
SMILES C1CCN(C1)C(=O)C2CCCN2.Cl

Introduction

Core Structure

The compound consists of:

  • A (2S)-pyrrolidine backbone (a five-membered saturated ring with one nitrogen atom).

  • A pyrrolidine-1-carbonyl group attached to the pyrrolidine’s C2 position.

  • A hydrochloride counterion, enhancing solubility and stability.

PropertyValueSource
CAS Registry Number137998-15-3
PubChem CID13578534 (parent compound)
Molecular FormulaC₉H₁₇ClN₂O
Molecular Weight204.45 g/mol
IUPAC Name(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Stereochemistry

The (2S) configuration indicates the stereochemistry at the C2 position of the pyrrolidine ring, critical for bioactivity. This enantiomer is distinguished from its (2R) counterpart, which may exhibit different pharmacological properties.

Role in Prolyl Oligopeptidase (POP) Inhibition

L-prolyl-pyrrolidin-hydrochloric acid salt derivatives are explored as POP inhibitors, targeting enzymes implicated in neurodegenerative diseases (e.g., Alzheimer’s) and parasitic infections (e.g., Chagas disease) . Key findings include:

  • Structure-Activity Relationships (SAR): Replacing phenyl groups with pyridyl or cycloalkenyl groups at the P3 position modulates lipophilicity and solubility without compromising inhibitory activity .

  • Binding Modes: Two distinct binding modes are identified—lipophilic interactions and hydrogen-bonding networks—depending on substituent placement .

Impact of Salts on Peptide Conformation

Studies on proline-based peptides reveal that salts like KCl and KF stabilize trans conformers by altering hydrogen-bonding networks around the proline residue . This observation aligns with the potential conformational rigidity induced by the hydrochloride salt in L-prolyl-pyrrolidin-hydrochloric acid salt, which may enhance target binding affinity .

Medicinal Chemistry Applications

ApplicationKey FindingsSource
POP InhibitorsReplacing P3 phenyl with pyridyl retains potency; cyclopentenyl groups mimic pyrrolidine at P1 .
Solubility EnhancementHydrochloride salt improves aqueous solubility, critical for drug formulation .
Neurological TargetsPyrrolidine derivatives show promise in treating psychiatric disorders.

Structural Insights from Analogous Compounds

  • Proline Hydrochloride (L-): A simpler analog (C₅H₁₀ClNO₂) with established use in peptide synthesis and solubility studies .

  • Pyrrolidine Derivatives: Industrial synthesis methods (e.g., using 1,4-butanediol and ammonia) inform scalable production strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator